

# An In-depth Technical Guide to Z-Hyp-OMe: Structure, Synthesis, and Application

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Z-Hyp-OMe**

Cat. No.: **B554447**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Z-Hyp-OMe** (N-Benzylloxycarbonyl-4-trans-hydroxy-L-proline methyl ester), a key building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and pharmaceutical development. Its unique structural features make it a valuable component in the synthesis of complex molecules, including peptidomimetics and collagen analogs.

## Core Chemical Identity

**Z-Hyp-OMe** is a derivative of the non-essential amino acid hydroxyproline. The designation "Z" refers to the benzylloxycarbonyl protecting group attached to the amine, while "OMe" indicates a methyl ester at the carboxylic acid terminus. The "Hyp" denotes the hydroxyproline core.

Key Identifiers:

- Full Chemical Name: N-Benzylloxycarbonyl-4-trans-hydroxy-L-proline Methyl Ester
- Common Synonyms: **Z-Hyp-OMe**, **Cbz-Hyp-OMe**, **Z-L-Hyp-OMe**<sup>[1]</sup>
- CAS Number: 64187-48-0<sup>[1]</sup>
- Molecular Formula: C<sub>14</sub>H<sub>17</sub>NO<sub>5</sub><sup>[1]</sup>
- IUPAC Name: 1-O-benzyl 2-O-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate<sup>[1]</sup>

- SMILES String: COC(=O)[C@@@H]1C--INVALID-LINK--O[1]

### 2D Chemical Structure of Z-Hyp-OMe

## Physicochemical Properties

The physicochemical properties of **Z-Hyp-OMe** are crucial for its application in synthesis, influencing its solubility, reactivity, and handling.

| Property                                   | Value               |
|--------------------------------------------|---------------------|
| Molecular Weight                           | 279.29 g/mol        |
| Topological Polar Surface Area (TPSA)      | 76.1 Å <sup>2</sup> |
| LogP (Octanol-Water Partition Coefficient) | 1.1                 |
| Hydrogen Bond Acceptors                    | 5                   |
| Hydrogen Bond Donors                       | 1                   |
| Rotatable Bonds                            | 3                   |
| Purity                                     | Typically ≥97%      |

Data sourced from PubChem and commercial supplier specifications.[1]

## Experimental Protocols

### Synthesis of Z-Hyp-OMe

A common method for the synthesis of **Z-Hyp-OMe** involves the esterification of N-benzyloxycarbonyl-4-trans-hydroxy-L-proline.

Materials:

- N-benzyloxycarbonyl-4-trans-hydroxy-L-proline
- Methanol (MeOH)
- Concentrated Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>)

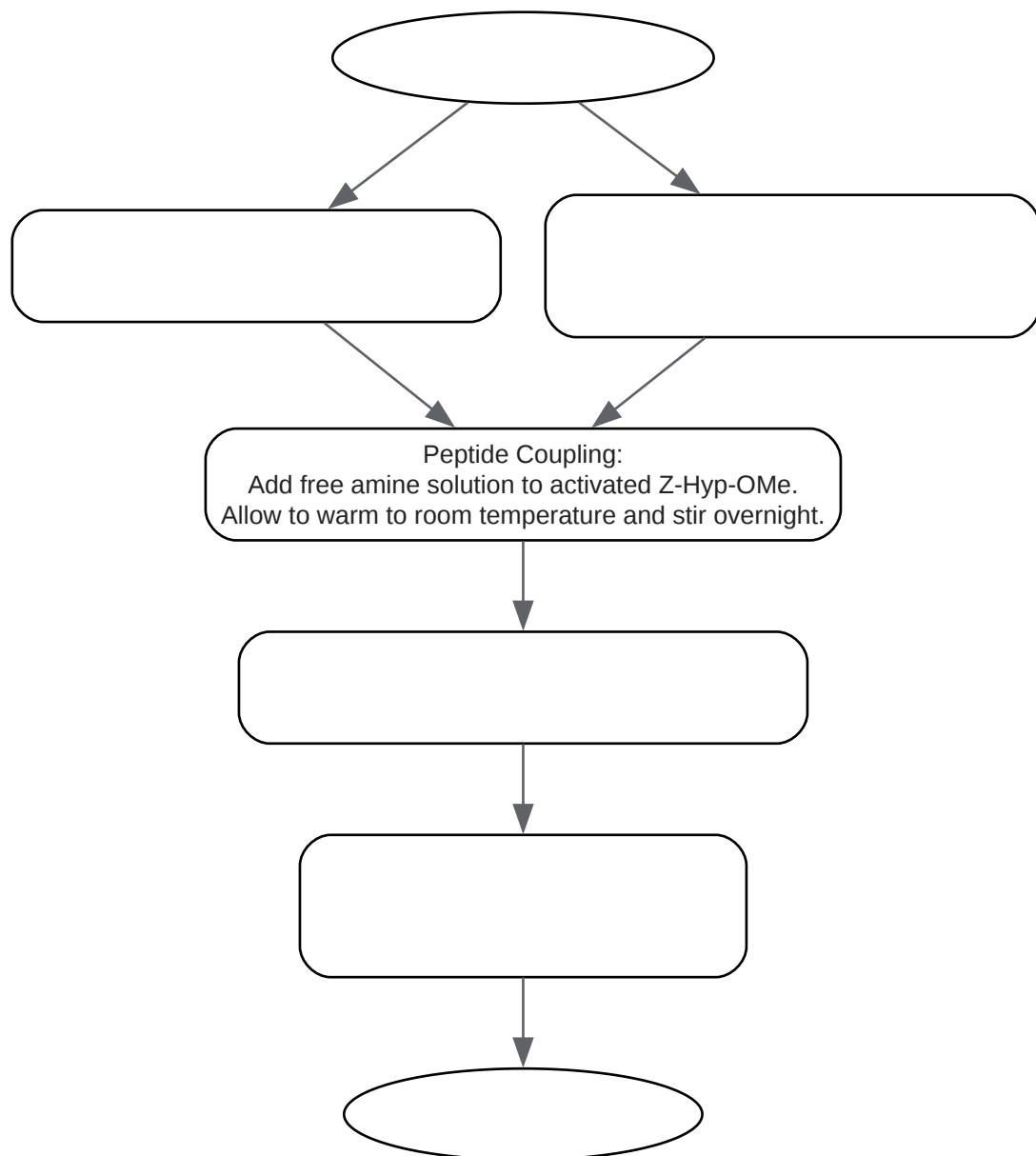
- 1N Sodium Hydroxide (NaOH) solution
- Ethyl acetate
- Aqueous Sodium Chloride solution (brine)
- Magnesium Sulfate (MgSO<sub>4</sub>)

Procedure:

- Dissolve N-benzyloxycarbonyl-4-trans-hydroxy-L-proline (138 g) in methanol (1380 ml).
- Carefully add concentrated sulfuric acid (9.92 g) to the solution.
- Reflux the resulting mixture for 2 hours.
- After cooling, neutralize the reaction mixture with a 1N aqueous sodium hydroxide solution.
- Remove the methanol from the mixture via rotary evaporation.
- Dilute the residue with ethyl acetate.
- Wash the organic layer with an aqueous sodium chloride solution.
- Dry the organic layer over magnesium sulfate.
- Filter to remove the drying agent and concentrate the solvent to yield trans-1-benzyloxycarbonyl-4-hydroxy-L-proline methyl ester (**Z-Hyp-OMe**).

This protocol is adapted from a known synthetic method.

## Application in Solution-Phase Peptide Synthesis (SPPS)


**Z-Hyp-OMe** is a valuable building block in peptide synthesis. The Z-group provides protection for the amine, which can be removed under specific conditions, allowing for the stepwise addition of amino acids to build a peptide chain. The following is a representative workflow for the coupling of a Z-protected amino acid in solution-phase synthesis.

Materials:

- **Z-Hyp-OMe**

- Amino acid or peptide ester hydrochloride (the incoming amino acid)
- N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)
- 1-Hydroxybenzotriazole (HOBr)
- Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
- 1 M Hydrochloric acid (HCl)
- Saturated Sodium Bicarbonate solution ( $\text{NaHCO}_3$ )
- Brine
- Anhydrous Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )

Workflow:

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [chemimpex.com](http://chemimpex.com) [chemimpex.com]

- To cite this document: BenchChem. [An In-depth Technical Guide to Z-Hyp-OMe: Structure, Synthesis, and Application]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b554447#what-is-z-hyp-ome-chemical-structure\]](https://www.benchchem.com/product/b554447#what-is-z-hyp-ome-chemical-structure)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)